molecular formula C7H11ClO2 B108296 Cyclohexyl chloroformate CAS No. 13248-54-9

Cyclohexyl chloroformate

Cat. No.: B108296
CAS No.: 13248-54-9
M. Wt: 162.61 g/mol
InChI Key: IWVJLGPDBXCTDA-UHFFFAOYSA-N
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Description

Cyclohexyl chloroformate is an organic compound with the molecular formula C₇H₁₁ClO₂. It is a colorless liquid that is used as a reagent in organic synthesis. This compound is known for its reactivity and is commonly used in the preparation of various chemical derivatives.

Mechanism of Action

Target of Action

Cyclohexyl chloroformate, like other chloroformates, is a class of organic compounds with the formula ROC(O)Cl . They are formally esters of chloroformic acid . The primary targets of this compound are amines, alcohols, and carboxylic acids . These compounds interact with this compound to form carbamates, carbonate esters, and mixed anhydrides respectively .

Mode of Action

This compound interacts with its targets through a series of chemical reactions . For instance, it reacts with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . These reactions typically occur in the presence of a base, which serves to absorb the HCl produced during the reaction .

Biochemical Pathways

Chloroformates in general are known to play a role in the transformation of a large array of metabolites, including amino acids, amines, carboxylic acids, and phenols . They convert these polar compounds into less polar, more volatile derivatives, enabling their analysis by gas chromatography/mass spectrometry .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that this compound is a volatile liquid , suggesting that it could be rapidly absorbed and distributed in the body

Result of Action

It is known that the compound’s reactions with amines, alcohols, and carboxylic acids result in the formation of carbamates, carbonate esters, and mixed anhydrides respectively . These products could potentially have various effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, chloroformates are known to degrade in moist air , which could potentially affect the stability and efficacy of this compound Furthermore, the compound’s reactivity with amines, alcohols, and carboxylic acids could be influenced by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl chloroformate can be synthesized through the reaction of cyclohexanol with phosgene. The reaction typically takes place in the presence of a base, such as pyridine, to neutralize the hydrogen chloride produced during the reaction. The general reaction is as follows:

Cyclohexanol+PhosgeneCyclohexyl chloroformate+Hydrogen chloride\text{Cyclohexanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} Cyclohexanol+Phosgene→Cyclohexyl chloroformate+Hydrogen chloride

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using continuous flow reactors. The process involves the controlled addition of phosgene to cyclohexanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chloroformate.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl chloroformate undergoes several types of chemical reactions, including:

    Substitution Reactions: It reacts with amines to form carbamates.

    Esterification Reactions: It reacts with alcohols to form carbonate esters.

    Mixed Anhydride Formation: It reacts with carboxylic acids to form mixed anhydrides.

Common Reagents and Conditions:

    Amines: Reaction with amines typically occurs in the presence of a base to absorb the hydrogen chloride produced.

    Alcohols: Reaction with alcohols also requires a base to neutralize the hydrogen chloride.

    Carboxylic Acids: The reaction with carboxylic acids is usually carried out in the presence of a base.

Major Products Formed:

    Carbamates: Formed from the reaction with amines.

    Carbonate Esters: Formed from the reaction with alcohols.

    Mixed Anhydrides: Formed from the reaction with carboxylic acids.

Scientific Research Applications

Cyclohexyl chloroformate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: It is used in the modification of biomolecules, such as proteins and peptides.

    Medicine: It is used in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl chloroformate
  • Ethyl chloroformate
  • Benzyl chloroformate

Cyclohexyl chloroformate is distinct in its applications and reactivity due to the presence of the cyclohexyl group, which makes it suitable for specific synthetic applications.

Properties

IUPAC Name

cyclohexyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11ClO2/c8-7(9)10-6-4-2-1-3-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVJLGPDBXCTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065383
Record name Carbonochloridic acid, cyclohexyl ester
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Molecular Weight

162.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13248-54-9
Record name Cyclohexyl carbonochloridate
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Record name Carbonochloridic acid, cyclohexyl ester
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Record name Carbonochloridic acid, cyclohexyl ester
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Record name Carbonochloridic acid, cyclohexyl ester
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Record name Cyclohexyl chloroformate
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Record name Cyclohexyl chloroformate
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Synthesis routes and methods

Procedure details

A mixture of cyclohexanol (500 mg, 5.0 mmol) and triethylamine (836 μl) in methylene chloride (4 ml) was added to a 0° C. solution of phosgene in toluene (5.3 ml, 20%). The resultant mixture was stirred at 0° C. for 2.5 hours. TLC showed completion of the reaction. The solvent was removed and anhydrous ether (50 m l) was added. The mixture was filtered and the filtrate was concentrated to give 726 mg of the desired product as a colorless oil which was used without further purification. IR (film) 1776 cm−1.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
836 μL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of cyclohexyl chloroformate?

A1: this compound's molecular formula is C7H11ClO2. While the provided abstracts do not detail its spectroscopic data, we can infer its structure:

    Q2: How does this compound interact with its target?

    A2: While not explicitly mentioned in the abstracts, this compound likely acts as an alkylating agent due to its reactive chloroformate group. This group readily reacts with nucleophiles, such as amines or alcohols, forming carbamates or carbonates, respectively. This reactivity makes it useful in peptide and glycoside synthesis [].

    Q3: What are the applications of this compound in organic synthesis?

    A3: The presence of this compound in a reagent guide for glycoside, nucleotide, and peptide synthesis [] points to its use as a protecting group. Specifically, it likely serves to introduce the cyclohexyloxycarbonyl (Cbz) protecting group, commonly employed to mask the reactivity of amines during synthesis.

    Q4: Are there any studies on the reduction of this compound using tributyltin hydride?

    A4: Yes, one of the provided papers investigates the reduction of this compound using tributyltin hydride [, ]. Although the abstract doesn't detail the findings, this suggests research interest in exploring alternative reactions beyond its typical use as a protecting group reagent.

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